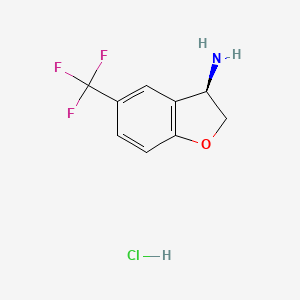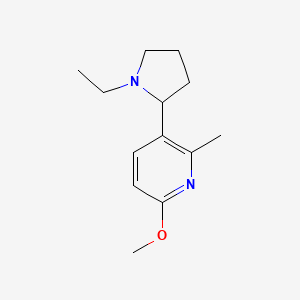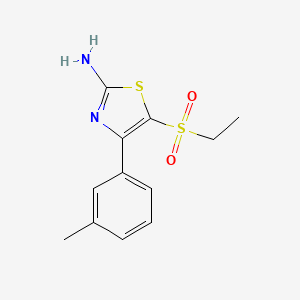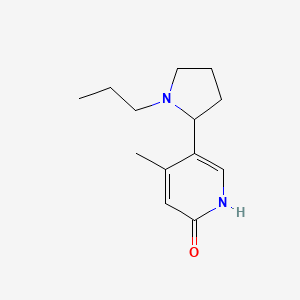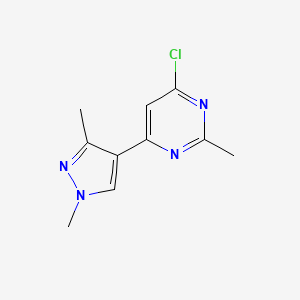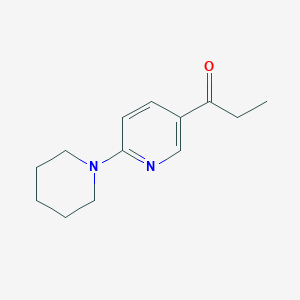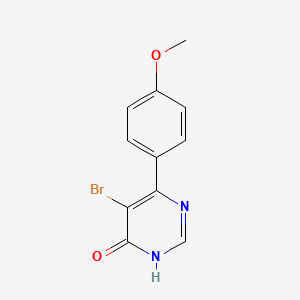
5-Bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a bromine atom at the 5th position and a 4-methoxyphenyl group at the 6th position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 5-bromopyrimidine.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with 5-bromopyrimidine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the intermediate compound.
Cyclization: The intermediate compound undergoes cyclization under acidic or basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. These methods often include:
Catalysts: The use of catalysts such as palladium or copper to enhance the reaction rate.
Solvents: The selection of appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3) or thiourea under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, oxidized derivatives, and biaryl compounds.
Scientific Research Applications
5-Bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one has various scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Material Science: It is explored for its potential use in organic electronics and photonics.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(4-methoxyphenyl)pyrimidine: Similar structure but different substitution pattern.
6-(4-Methoxyphenyl)pyrimidin-4(3H)-one: Lacks the bromine atom.
5-Bromo-6-phenylpyrimidin-4(3H)-one: Lacks the methoxy group.
Uniqueness
5-Bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one is unique due to the presence of both the bromine atom and the 4-methoxyphenyl group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H9BrN2O2 |
|---|---|
Molecular Weight |
281.10 g/mol |
IUPAC Name |
5-bromo-4-(4-methoxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-8-4-2-7(3-5-8)10-9(12)11(15)14-6-13-10/h2-6H,1H3,(H,13,14,15) |
InChI Key |
WIDQNBISWOCAIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)NC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


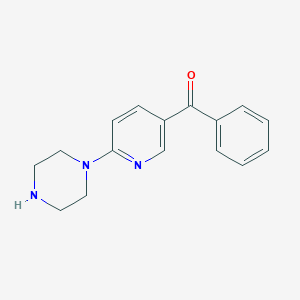
![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B11799699.png)
